4-Hydroxy Cyclohexanone-d4

Vue d'ensemble

Description

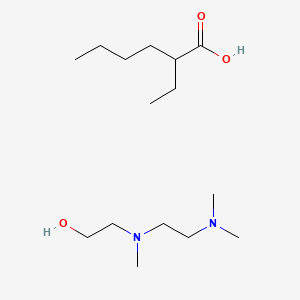

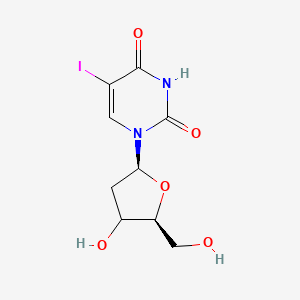

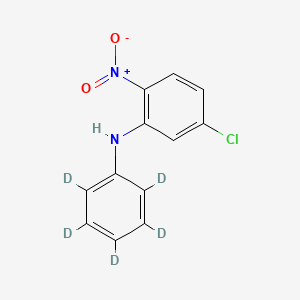

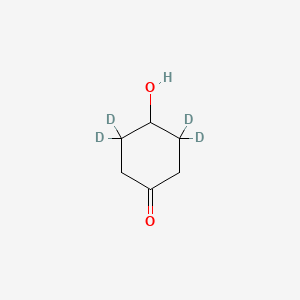

4-Hydroxy Cyclohexanone-d4 is a chemical compound with the molecular formula C6H10O2 . It is a variant of 4-Hydroxy Cyclohexanone, where four of the hydrogen atoms are replaced by deuterium .

Synthesis Analysis

The synthesis of 4-Hydroxy Cyclohexanone involves several steps. One method involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4‐hydroxycyclohexanone . Another method involves the synthesis of esters of 4-hydroxy-cyclohexanone from 1,4-dihydroxycylohexane .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Cyclohexanone-d4 is characterized by a six-carbon cyclic molecule with a ketone functional group . The InChI representation of the molecule is InChI=1S/C6H10O2/c7-5-1-2-6 (8)4-3-5/h5,7H,1-4H2 . The molecule has a molecular weight of 114.14 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy Cyclohexanone are diverse. For instance, it can undergo an acyloin rearrangement to provide an array of optically active 2-acyl-2-hydroxy cyclohexanones .

Physical And Chemical Properties Analysis

4-Hydroxy Cyclohexanone-d4 has a molecular weight of 114.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The molecule is characterized by a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the molecule are 114.068079557 g/mol .

Applications De Recherche Scientifique

Oxidation Processes in Industrial Chemistry

4-Hydroxy Cyclohexanone-d4 is closely related to cyclohexanone and cyclohexanol, both of which are integral in the industrial production of nylon 6 and nylon 6,6. Studies have explored various catalytic materials for the oxidation of cyclohexane, aiming to improve the selectivity and conversion rates to produce KA oil, a key feedstock in nylon manufacture. Metal and metal oxide loaded silica catalysts have shown promising results, offering high selectivity and good conversion rates. Gold nanoparticles supported on silica also demonstrated high selectivity in these oxidation processes, highlighting the potential for efficient and cost-effective manufacturing methods for key industrial chemicals (Abutaleb & Ali, 2021).

Environmental and Bioaccumulation Studies

Research into compounds like decamethylpentacyclosiloxane (D5) has implications for understanding the environmental behavior and bioaccumulation potential of related cyclic compounds. Such studies are essential for assessing the environmental impact of these chemicals, guiding regulatory and safety assessments. The findings indicate that certain cyclic compounds exhibit depuration rates in fish and mammals that exceed those of extremely hydrophobic substances, suggesting a complex interaction with biological systems and highlighting the importance of further research in this area (Gobas et al., 2015).

Catalytic and Adsorption Applications

Cyclodextrins, with their ability to form inclusion complexes, provide a fascinating area of study for enhancing the reactivity and selectivity of catalytic processes. The synthesis of materials containing cyclodextrins and their application as sorbents in separation techniques highlight the potential for creating more efficient and environmentally friendly industrial processes. These advancements could lead to the development of novel materials and methods for waste water treatment and chromatographic separations, underscoring the versatility of cyclodextrin-based technologies in addressing contemporary environmental and industrial challenges (Crini & Morcellet, 2002).

Orientations Futures

Future research could focus on improving the synthesis process of 4-Hydroxy Cyclohexanone-d4. For instance, Kumar et al. conducted the cyclohexanol dehydrogenation reaction in the presence of CO and revealed that methanol was produced along with cyclohexanone . This suggests that there may be potential for optimizing the synthesis process to increase yield and selectivity .

Propriétés

IUPAC Name |

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJZYXQHHPVGO-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857719 | |

| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetradeuterio-4-hydroxycyclohexan-1-one | |

CAS RN |

13482-24-1 | |

| Record name | Cyclohexanone-3,3,5,5-d4, 4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.